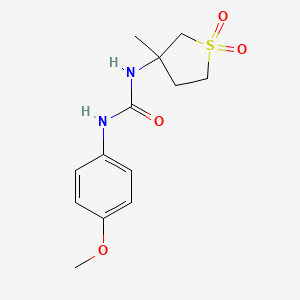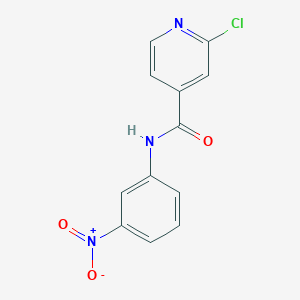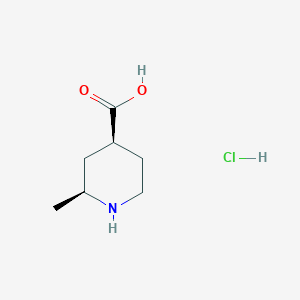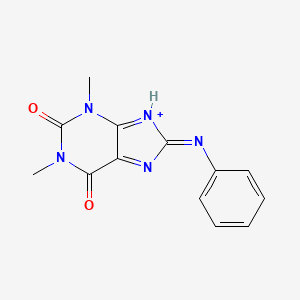
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin ist eine komplexe organische Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Furanring, eine Methanamingruppe und einen substituierten Phenylring, was sie zu einem vielseitigen Molekül für Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Reaktion von 3-Chlor-2-fluorbenzylamin mit Furanderivaten unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und spezifische Temperatur- und Druckeinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese-Systeme werden eingesetzt, um die Verbindung in großen Mengen herzustellen .
Chemische Reaktionsanalyse
Reaktionstypen
Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft spezifische Lösungsmittel, Temperaturen und Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Furanderivate, Amin-Derivate und andere funktionalisierte organische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and other functionalized organic compounds .
Wissenschaftliche Forschungsanwendungen
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Der Wirkungsmechanismus von Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es Neurotransmitter-Systeme moduliert, was zu seinen antikonvulsiven und antidepressiven Wirkungen beiträgt. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden und mit Rezeptoren des zentralen Nervensystems zu interagieren, ist entscheidend für ihre pharmakologische Aktivität .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-2-fluorbenzylamin: Teilt eine ähnliche Struktur, aber es fehlt der Furanring.
3-Chlor-2-fluorphenylmethanamin: Eine weitere verwandte Verbindung mit unterschiedlichen Substituenten am Phenylring.
Einzigartigkeit
Tetrahydro-N-(3-Chlor-2-fluorphenyl)-3-furanmethanamin ist einzigartig durch seine Kombination aus einem Furanring und einem substituierten Phenylring, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese strukturelle Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
1152604-98-2 |
|---|---|
Molekularformel |
C11H13ClFNO |
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-N-(oxolan-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(11(9)13)14-6-8-4-5-15-7-8/h1-3,8,14H,4-7H2 |
InChI-Schlüssel |
KSULIWZTTFOMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CNC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)




![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)


![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)
